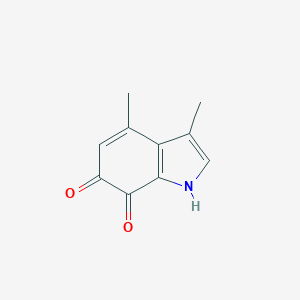

3,4-dimethyl-1H-indole-6,7-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dimethyl-1H-indole-6,7-dione is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it an important target for synthetic chemists .

Métodos De Preparación

The synthesis of 3,4-dimethyl-1H-indole-6,7-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3,4-dimethylphenylhydrazine with an appropriate diketone can lead to the formation of the desired indole derivative . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .

Análisis De Reacciones Químicas

3,4-dimethyl-1H-indole-6,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound can lead to the formation of quinone derivatives, while reduction can yield hydroxyindole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3,4-Dimethyl-1H-indole-6,7-dione has shown promise in medicinal chemistry due to its interaction with various biological targets:

- Anticancer Activity : Indole derivatives are recognized for their potential in cancer treatment. Research indicates that compounds like this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against several pathogens. Its effectiveness against bacteria and fungi highlights its potential as a lead compound for developing new antimicrobial agents .

Organic Synthesis

In organic synthesis, this compound serves as a crucial building block for creating more complex molecules. It can be utilized in:

- Synthesis of Bioactive Compounds : The compound acts as a precursor in synthesizing various bioactive molecules. Its ability to undergo electrophilic substitution reactions makes it valuable for creating derivatives with enhanced biological activities.

- Dyes and Pigments : Due to its vibrant color properties, this indole derivative is also explored for applications in dye production. Its structural features allow it to be modified into various dye compounds used in textiles and other industries.

Case Study 1: Anticancer Activity

A study published in RSC Advances investigated the effects of this compound on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. This suggests its potential use as an anticancer agent in therapeutic formulations .

Case Study 2: Antimicrobial Efficacy

Research featured in Journal of Organic Chemistry highlighted the antimicrobial properties of this compound against various bacterial strains. The study found that the compound exhibited significant inhibition zones in agar diffusion tests, indicating its potential as a new class of antimicrobial agents .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other indole derivatives:

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| 1H-Indole-3-carbaldehyde | Indole derivative | Precursor for pharmaceuticals |

| 5-Methylindole | Indole derivative | Anticancer and anti-inflammatory |

| 1H-Indole-2-carboxylic acid | Indole derivative | Used in organic synthesis |

This table illustrates how different indole derivatives serve varied roles in scientific research and industry while emphasizing the distinctive applications of this compound.

Mecanismo De Acción

The mechanism of action of 3,4-dimethyl-1H-indole-6,7-dione involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism depends on the specific application and the biological system being studied. For example, in anticancer research, indole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparación Con Compuestos Similares

3,4-dimethyl-1H-indole-6,7-dione can be compared with other indole derivatives such as 1H-indole-3-carbaldehyde and 1H-indole-2-carboxylic acid . While these compounds share the indole nucleus, they differ in their substituents and, consequently, their chemical and biological properties . The presence of the 3,4-dimethyl groups in this compound imparts unique reactivity and biological activity compared to other indole derivatives .

Actividad Biológica

Overview

3,4-Dimethyl-1H-indole-6,7-dione is a member of the indole family, known for its diverse biological activities and potential therapeutic applications. Indoles are significant heterocyclic compounds that have been extensively studied for their roles in medicinal chemistry.

The compound has a molecular formula of C10H9NO2 and is characterized by its diketone structure. It undergoes various chemical reactions, including oxidation and reduction, making it a versatile building block in synthetic organic chemistry.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial potential of this compound. In vitro tests demonstrated significant antibacterial activity against various strains of bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Anticholinesterase Activity

Another important biological activity is its anticholinesterase effect. Research indicated that this compound exhibits inhibition of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

The compound has shown promising results in anticancer studies. It was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated a dose-dependent decrease in cell viability, suggesting that this compound could be developed as a potential anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- AChE Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

- Antibacterial Mechanism : It disrupts the integrity of bacterial membranes and inhibits key metabolic enzymes.

- Anticancer Mechanism : Induces apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival .

Study 1: Antimicrobial Efficacy

In a study published in 2023, researchers synthesized several indole derivatives including this compound and assessed their antimicrobial properties. The results showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of indole derivatives on MCF-7 cell lines. The study found that treatment with this compound resulted in a reduction in cell proliferation by approximately 70% at a concentration of 50 µM after 48 hours. This effect was attributed to G2/M phase arrest and increased apoptosis markers .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | AChE Inhibition | Anticancer Activity |

|---|---|---|---|

| This compound | Significant (MIC: 32–128 µg/mL) | Moderate | High (70% inhibition at 50 µM) |

| Indole-3-Carbinol | Moderate | Low | Moderate |

| 5-Methoxyindole | Low | High | Low |

Propiedades

IUPAC Name |

3,4-dimethyl-1H-indole-6,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-7(12)10(13)9-8(5)6(2)4-11-9/h3-4,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFGZRBENONBFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=O)C2=C1C(=CN2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.